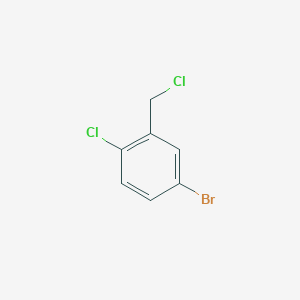

4-ブロモ-1-クロロ-2-(クロロメチル)ベンゼン

概要

説明

“4-Bromo-1-chloro-2-(chloromethyl)benzene” is a chemical compound with the molecular formula C7H5BrCl2 . It has an average mass of 239.925 Da and a monoisotopic mass of 237.895157 Da .

Chemical Reactions Analysis

Benzene derivatives, such as “4-Bromo-1-chloro-2-(chloromethyl)benzene”, can undergo nucleophilic reactions . A third mechanism for nucleophilic substitution has been proposed, characterized by the initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .科学的研究の応用

シクロオキシゲナーゼ-2阻害剤の合成

この化合物は、抗炎症薬の開発において重要な、新規シクロオキシゲナーゼ-2 (COX-2) 阻害剤の設計および合成に利用されます 。ベンゼン環上のブロモおよびクロロ置換基は、炎症や痛みを引き起こす酵素であるCOX-2を選択的に阻害する分子を作成するために、戦略的に置換または修飾することができます。

アミノ酸の誘導体化

生化学では、4-ブロモ-1-クロロ-2-(クロロメチル)ベンゼンはアミノ酸の誘導体化に使用できます。 このプロセスは、ペプチドとタンパク質の分析において重要であり、化合物はアミノ基と反応して、検出と定量を容易にする誘導体を形成できます .

SNAr機構による有機合成

この化合物は、ハロゲン原子が求核剤によって置換される求核置換反応(SNAr)を受けることができます。 この反応は、特に有機合成において、複雑な分子を高精度に構築するために役立ちます .

フェノール誘導体の調製

工業化学では、この化合物は水酸化ナトリウムとの高温反応に関与して、フェノール誘導体を生じさせることができます。 このプロセスは、フェノールを合成するための古典的な方法であるダウプロセスに似ています .

液晶の開発

4-ブロモ-1-クロロ-2-(クロロメチル)ベンゼンのユニークな構造は、液晶の合成に適した候補となっています。 これらの材料は、光を調節する能力により、LCDスクリーンなどのディスプレイ技術に用途があります .

染料と顔料の創出

化合物のブロモおよびクロロ基は、染料と顔料を形成する反応に関与することができます。 これらの物質は、繊維産業やさまざまな用途の色素の製造において貴重です .

医薬品研究

医薬品研究では、4-ブロモ-1-クロロ-2-(クロロメチル)ベンゼンは、さまざまな治療薬の合成のための出発物質となる可能性があります。 その反応部位により、特定の薬理学的活性を有する薬物を製造するための標的化された改変が可能です .

材料科学への応用

この化合物の反応性により、表面の改質や機能性材料の創出に適しています。 これは、ポリマーやその他の基板にブロモおよびクロロ官能基を導入するために使用でき、その後、目的の特性を得るためにさらに反応させることができます .

Safety and Hazards

“4-Bromo-1-chloro-2-(chloromethyl)benzene” is classified as a dangerous substance. It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

It is known that benzylic halides, such as this compound, typically interact with nucleophiles .

Mode of Action

4-Bromo-1-chloro-2-(chloromethyl)benzene, being a benzylic halide, is likely to undergo nucleophilic substitution reactions . The exact mode of action would depend on the specific nucleophile and reaction conditions involved.

Biochemical Pathways

It is known that benzylic halides can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-chloro-2-(chloromethyl)benzene . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.

特性

IUPAC Name |

4-bromo-1-chloro-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFCTCLLJDRHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655949 | |

| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928758-19-4 | |

| Record name | 4-Bromo-1-chloro-2-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)

![5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B1517735.png)

![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)

![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)

![[1-(3-Methylphenyl)cyclopentyl]methanamine](/img/structure/B1517747.png)